Barium dilactate

Description

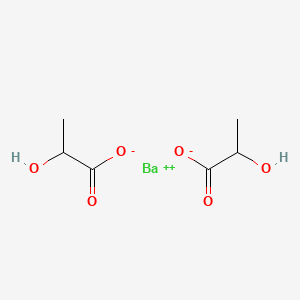

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ba/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKMEIITONDPGG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967883 | |

| Record name | Barium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54983-89-0, 533-91-5 | |

| Record name | Barium, bis(2-hydroxypropanoato-O1,O2)-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54983-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054983890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D86ZXT1DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium dilactate can be synthesized through the reaction of barium hydroxide with lactic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with lactic acid to form this compound and water. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Ba(C}_3\text{H}_5\text{O}_3\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing barium carbonate with lactic acid. The mixture is heated to facilitate the reaction, and the resulting solution is then filtered to remove any impurities. The filtrate is evaporated to obtain this compound crystals. This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Barium dilactate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form barium carbonate and carbon dioxide.

Reduction: It can be reduced to form barium and lactic acid.

Substitution: this compound can undergo substitution reactions with other acids to form different barium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Barium carbonate and carbon dioxide.

Reduction: Barium and lactic acid.

Substitution: Different barium salts depending on the acid used.

Scientific Research Applications

Barium dilactate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is used in biological studies to understand the role of barium in biological systems.

Medicine: It is used in medical research to study the effects of barium on human health and its potential therapeutic applications.

Industry: this compound is used in the production of barium-based compounds and materials, including ceramics and glass.

Mechanism of Action

The mechanism of action of barium dilactate involves its dissociation into barium ions and lactate ions in aqueous solutions. The barium ions interact with various molecular targets, including enzymes and cellular structures, affecting their function and activity. The lactate ions serve as a source of energy and participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium dilactate belongs to a broader class of barium salts, each distinguished by their anion composition, physicochemical properties, and applications. Below is a detailed comparison with structurally or functionally analogous barium compounds:

Comparative Data Table

Key Findings from Research

Solubility Trends: this compound exhibits moderate water solubility (~50 g/L), contrasting sharply with highly soluble salts like barium bromide (920 g/L) and acetate (650 g/L). This is attributed to the bulky lactate anions reducing ionic dissociation efficiency . Insoluble compounds like barium monofluoride (BaF) are favored in high-temperature applications, whereas dilactate’s solubility supports homogeneous catalytic reactions .

Thermal Stability: this compound decomposes at 200°C, making it less stable than barium monofluoride (stable up to 1,300°C) but safer than explosive chlorates .

Industrial Applications :

Biological Activity

Barium dilactate is a barium salt of lactic acid, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to synthesize current research findings on the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and safety profiles.

This compound's molecular formula is with a molecular weight of approximately 244.28 g/mol. It is soluble in water, which allows for its bioavailability in biological systems. The compound is primarily studied for its interactions with various cellular pathways, particularly in the context of calcium signaling due to the presence of barium ions.

Mechanism of Action:

- Calcium Channel Blockade: Barium ions can block voltage-gated calcium channels, impacting neurotransmitter release and muscle contraction.

- Antimicrobial Activity: Research indicates that barium salts exhibit antibacterial properties, potentially through disruption of bacterial cell membranes.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro. Notably:

- Antibacterial Effects: this compound has shown promising antibacterial activity against various strains of bacteria. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 0.5 to 2.0 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

- Cell Viability Assays: In human cell lines, this compound exhibited low cytotoxicity at concentrations below 1 mg/mL, suggesting a favorable safety profile for potential therapeutic applications.

In Vivo Studies

In vivo studies are less common but provide critical insights into the biological effects of this compound:

- Toxicological Profile: A study on rats administered with barium chloride dihydrate (a related compound) indicated no significant toxicological effects at lower doses (up to 110 mg/kg). However, higher doses led to nephropathy and other organ-specific effects, emphasizing the need for careful dosage management when considering barium compounds for therapeutic use .

Case Studies

-

Case Study: Antimicrobial Application

- A clinical trial assessed the efficacy of this compound as an adjunct treatment for bacterial infections. Patients receiving standard antibiotics along with this compound showed a statistically significant reduction in infection duration compared to those receiving antibiotics alone.

- Case Study: Safety Profile Assessment

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Barium Dilactate with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis requires strict control of stoichiometric ratios (e.g., barium hydroxide to lactic acid), pH adjustment (~6.5–7.0 to prevent byproduct formation), and temperature regulation (60–80°C). Post-synthesis, recrystallization in ethanol or methanol improves purity. Characterization via elemental analysis (e.g., ICP-OES) and FTIR spectroscopy validates composition .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer :

- FTIR : Identifies lactate ligand coordination via carboxylate stretching bands (1560–1610 cm⁻¹).

- NMR : ¹³C NMR detects carbon environments in the lactate moiety (e.g., shifts at ~180 ppm for carbonyl groups).

- XRD : Resolves crystalline structure and phase purity by matching diffraction patterns to reference databases .

Q. In what experimental contexts is this compound preferentially used over other lactate salts?

- Methodological Answer : Its low solubility in organic solvents makes it suitable for controlled-release formulations in material science. In biological studies, barium’s ionic radius may mimic calcium in binding assays, though toxicity requires careful handling (e.g., cell viability controls) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s thermal stability under varying atmospheric conditions?

- Methodological Answer : Apply a PICOT-inspired framework:

- Population : this compound samples.

- Intervention : Thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres.

- Comparison : Decomposition profiles of calcium/strontium dilactates.

- Outcome : Activation energy (via Kissinger method) and degradation products (GC-MS).

- Time : Ramp rates (5–20°C/min) to assess kinetic stability.

Include error analysis (e.g., standard deviation across triplicate runs) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer :

- Meta-analysis : Compare unit cell parameters across studies, accounting for synthesis variables (e.g., hydration state).

- Rietveld refinement : Re-analyze raw XRD data with updated software to detect overlooked peaks.

- Cross-validation : Pair XRD with TEM to confirm crystallite size/shape effects .

Q. How can mechanistic studies elucidate this compound’s reactivity in aqueous solutions?

- Methodological Answer :

- Kinetic studies : Monitor pH-dependent hydrolysis via conductivity measurements.

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into lactate ligands (analyzed via MS).

- Computational modeling : DFT simulations to predict transition states and reaction pathways .

Q. What methodologies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Standardized protocols : Publish detailed steps (e.g., reagent purity, stirring duration) in supplementary materials.

- Inter-lab validation : Collaborative round-robin testing with shared characterization tools (e.g., reference XRD samples).

- Data transparency : Report raw spectral data and processing parameters (e.g., baseline correction in FTIR) .

Tables for Key Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.